molecular formula C21H24O7 B1202701 Thujaplicatin methyl ether CAS No. 6512-67-0

Thujaplicatin methyl ether

Cat. No.: B1202701
CAS No.: 6512-67-0
M. Wt: 388.4 g/mol
InChI Key: XMLWGUKRPGLJGA-CABCVRRESA-N
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Description

(-)-Thujaplicatintrimethyl ether is a chemical compound belonging to the class of organic compounds known as ethers. Ethers are characterized by an oxygen atom bonded to two alkyl or aryl groups. This particular compound is derived from thujaplicatin, a naturally occurring lignan found in certain plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-thujaplicatintrimethyl ether typically involves the methylation of thujaplicatin. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions . Another method involves the use of methyl iodide and a base such as potassium carbonate to methylate the hydroxyl groups of thujaplicatin .

Industrial Production Methods

Industrial production of ethers often employs large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

(-)-Thujaplicatintrimethyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Hydroiodic acid (HI), hydrobromic acid (HBr)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of (-)-thujaplicatintrimethyl ether involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by:

Properties

CAS No.

6512-67-0

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

(3S,4S)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C21H24O7/c1-25-17-8-12(4-5-16(17)22)6-14-11-28-21(24)15(14)7-13-9-18(26-2)20(23)19(10-13)27-3/h4-5,8-10,14-15,22-23H,6-7,11H2,1-3H3/t14-,15+/m1/s1

InChI Key

XMLWGUKRPGLJGA-CABCVRRESA-N

SMILES

COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC

Key on ui other cas no.

6512-67-0

Synonyms

thujaplicatin methyl ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thujaplicatin methyl ether
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Thujaplicatin methyl ether
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Thujaplicatin methyl ether
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Thujaplicatin methyl ether
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Thujaplicatin methyl ether
Reactant of Route 6
Thujaplicatin methyl ether

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